(2S)-2-[(1E,3E)-hexa-1,3-dienyl]-4-(3-hydroxybutanoyl)-5-methoxy-2-methylfuran-3-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Gregatin C involves several steps, starting from simple organic precursors. The process typically includes the formation of a polyketide intermediate, followed by cyclization and functional group modifications . Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods: Industrial production of Gregatin C can be achieved through fermentation processes using fungal strains that naturally produce the compound. The fungi are cultured under controlled conditions, and the compound is extracted and purified using techniques such as high-pressure liquid chromatography .
Chemical Reactions Analysis
Types of Reactions: Gregatin C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to study its structure-activity relationships and enhance its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of Gregatin C include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as solvent choice and temperature, play a significant role in determining the reaction outcome .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Gregatin C can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
Gregatin C has a wide range of scientific research applications:
Chemistry: In chemistry, Gregatin C is used as a model compound to study polyketide biosynthesis and the mechanisms of fungal secondary metabolite production .
Biology: In biological research, Gregatin C is investigated for its role in quorum sensing inhibition in bacteria. This property makes it a potential candidate for developing new antimicrobial agents .
Medicine: In medicine, Gregatin C’s ability to inhibit bacterial communication pathways is explored for its potential to combat antibiotic-resistant infections .
Industry: In the industrial sector, Gregatin C can be used in the development of bioactive coatings and materials that prevent bacterial colonization and biofilm formation .
Mechanism of Action
Similar Compounds: Gregatin C is part of a family of compounds that includes Gregatin A, Gregatin B, and Gregatin D . These compounds share similar structural features but differ in their specific functional groups and biological activities.
Uniqueness: What sets Gregatin C apart from its analogs is its specific inhibitory activity against certain bacterial quorum sensing pathways. While other gregatins may also inhibit quorum sensing, Gregatin C has shown unique efficacy in certain bacterial strains .
Comparison with Similar Compounds
- Gregatin A
- Gregatin B
- Gregatin D
- Desmethyl-gregatin A
- Cyclogregatin
Properties
Molecular Formula |
C16H22O5 |
---|---|
Molecular Weight |
294.34 g/mol |
IUPAC Name |
(2S)-2-[(1E,3E)-hexa-1,3-dienyl]-4-(3-hydroxybutanoyl)-5-methoxy-2-methylfuran-3-one |
InChI |
InChI=1S/C16H22O5/c1-5-6-7-8-9-16(3)14(19)13(15(20-4)21-16)12(18)10-11(2)17/h6-9,11,17H,5,10H2,1-4H3/b7-6+,9-8+/t11?,16-/m0/s1 |
InChI Key |
MIJOUROEQMOJOM-HSBUVCBESA-N |
Isomeric SMILES |
CC/C=C/C=C/[C@]1(C(=O)C(=C(O1)OC)C(=O)CC(C)O)C |
Canonical SMILES |
CCC=CC=CC1(C(=O)C(=C(O1)OC)C(=O)CC(C)O)C |
Origin of Product |
United States |
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